![molecular formula C16H17N2O4S- B1221077 Picibanil CAS No. 39325-01-4](/img/structure/B1221077.png)
Picibanil
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Description
Picibanil is a lyophilized formulation containing cultures of a low-virulent strain of Streptococcus pyogenes, treated and killed with penicillin G, with potential sclerosing, immunostimulating and antineoplastic activity. Besides from picibanil's direct damaging effect as a sclerosing agent, it seems to have multiple effects on the immune system as a non-specific immunostimulant. Picibanil activates the host immune system by stimulating the activity of natural killer cells, macrophages and lymphocytes, and by enhancing the production of several key immune mediators, including interleukins and tumor necrosis factor.
Benzylpenicillin(1-) is a penicillinate anion. It is a conjugate base of a benzylpenicillin.
A lyophilized preparation of a low-virulence strain (SU) of Streptococcus pyogenes (S. hemolyticus), inactivated by heating with penicillin G. It has been proposed as a noncytotoxic antineoplastic agent because of its immune system-stimulating activity.
properties
CAS RN |
39325-01-4 |
---|---|
Molecular Formula |
C16H17N2O4S- |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1 |
InChI Key |
JGSARLDLIJGVTE-MBNYWOFBSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |
Other CAS RN |
39325-01-4 |
synonyms |
NSC B116209 NSC-B116209 NSCB116209 OK 432 OK-432 OK432 Picibanil Picibanyl Streptococcal OK 432 Streptococcal OK-432 Streptococcal OK432 Streptococcal Preparation OK 432 Streptococcal Preparation OK-432 Streptococcal Preparation OK432 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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